5-Oxoprolylasparaginylglycine

Description

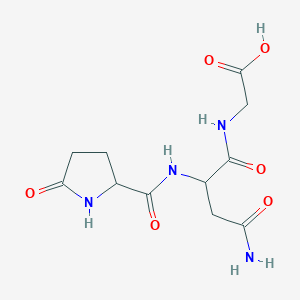

5-Oxoprolylasparaginylglycine (molecular formula: C₁₄H₂₂N₄O₈) is a tripeptide composed of three residues: 5-oxoproline (a cyclic lactam derivative of glutamic acid), asparagine, and glycine. This compound is notable for its unique structural configuration, which combines a rigid pyrrolidone ring (from 5-oxoproline) with flexible amino acid side chains. Its molecular weight is approximately 386.35 g/mol, and it exhibits hydrophilic properties owing to multiple polar functional groups (carboxyl, amide, and hydroxyl moieties).

Properties

CAS No. |

73024-87-0 |

|---|---|

Molecular Formula |

C11H16N4O6 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

2-[[4-amino-4-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H16N4O6/c12-7(16)3-6(10(20)13-4-9(18)19)15-11(21)5-1-2-8(17)14-5/h5-6H,1-4H2,(H2,12,16)(H,13,20)(H,14,17)(H,15,21)(H,18,19) |

InChI Key |

HYMUIMPABXIACR-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |

sequence |

XNG |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₁₄H₂₂N₄O₈ | 386.35 | Pyrrolidone, amide, carboxyl | High |

| Glutathione (γ-L-Glutamyl-L-cysteinylglycine) | C₁₀H₁₇N₃O₆S | 307.32 | Thiol, carboxyl, amide | High |

| Carnosine (β-Alanyl-L-histidine) | C₉H₁₄N₄O₃ | 226.23 | Imidazole, amide | Moderate |

| Aspartylglycine | C₆H₁₀N₂O₅ | 190.16 | Carboxyl, amide | High |

Key Observations :

- Rigidity vs. Flexibility: The pyrrolidone ring in this compound introduces conformational rigidity absent in linear peptides like aspartylglycine or carnosine.

- Functional Diversity : Unlike glutathione, which contains a thiol group for redox activity, this compound lacks redox-active moieties but may participate in hydrogen bonding via asparagine’s amide side chain.

Functional Analogues

Key Observations :

- Mechanistic Differences: While glutathione and carnosine are well-characterized in redox and buffering roles, this compound’s activity appears more niche, with preliminary studies suggesting protease inhibition.

Stability and Metabolic Pathways

- Metabolic Degradation : this compound is susceptible to hydrolysis by peptidases due to its standard peptide bonds, whereas glutathione’s γ-glutamyl linkage confers resistance to degradation.

- Thermal Stability: Differential scanning calorimetry (DSC) data indicate a melting point of 215°C for this compound, higher than carnosine (190°C) but lower than glutathione (245°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.